molecular formula C13H20O3 B052426 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one CAS No. 92007-37-9

5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one

Cat. No.: B052426
CAS No.: 92007-37-9
M. Wt: 224.3 g/mol
InChI Key: DPGJBUWFVDJWGF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a pentalene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of a suitable dioxane derivative with a pentalene precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and solvents to enhance yield and purity. Continuous flow reactors can also be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro carbon, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5,5-Dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol
  • 5,5-Dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-amine

Uniqueness

Compared to similar compounds, 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one is unique due to its ketone functional group, which imparts distinct reactivity and potential applications. The presence of the spiro linkage also contributes to its structural uniqueness, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5',5'-dimethylspiro[1,3,3a,4,6,6a-hexahydropentalene-5,2'-1,3-dioxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGJBUWFVDJWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CC3CC(=O)CC3C2)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a of solution cis-tetrahydropentalene-2,5-(1H,3H)-dione (2.99 g, 21.6 mmol) and 2,2-dimethylpropane-1,3-diol (2.254 g, 21.6 mmol) in toluene (70 mL) was added p-toluenesulfonic acid monohydrate (0.206 g, 1.08 mmol) and the mixture was heated at 110° C. for 24 hrs with a Dean Stark apparatus. The reaction mixture was cooled to room temperature, poured over solid K2CO3, stirred 5 mins then filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (12 to 100% EtOAc in hexanes) to give 5,5-dimethyltetrahydro-1′H-spiro[1,3-dioxane-2,2′-pentalen]-5′(3′H)-one (2.224 g, 9.92 mmol, 45.8% yield) as a colorless oil which solidified upon standing. MS ESI: [M+Na]+ m/z 225.7.
Quantity
2.99 g
Type
reactant
Reaction Step One
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2.254 g
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reactant
Reaction Step One
Quantity
0.206 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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